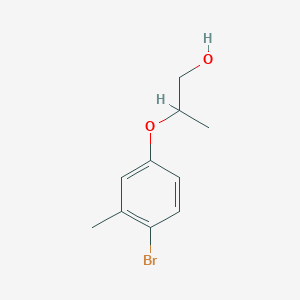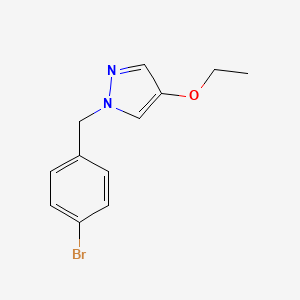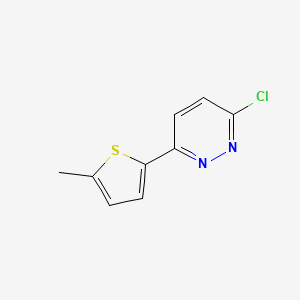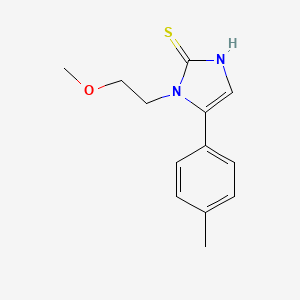
2-(4-Bromo-3-methyl-phenoxy)-propan-1-ol
Übersicht
Beschreibung
2-(4-Bromo-3-methyl-phenoxy)-propan-1-ol, also known as 4-Bromo-3-methyl-phenoxy-propan-1-ol, is an organic compound with a molecular formula of C9H11BrO2. It is a colorless liquid with an aromatic odor. This compound is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent, as a reagent in organic synthesis, and in the production of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Metallophthalocyanines:
- A study by Acar et al. (2012) explored the synthesis and characterization of novel metal-free and metallophthalocyanines, which incorporated derivatives similar to 2-(4-Bromo-3-methyl-phenoxy)-propan-1-ol. These compounds were converted into water-soluble products and showed potential applications in fields like materials science and nanotechnology due to their aggregation behaviors in different solvents (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Antimicrobial Agents:
- Research by Doraswamy and Ramana (2013) involved the synthesis of substituted phenyl azetidines, including derivatives of 2-(4-Bromo-3-methyl-phenoxy)-propan-1-ol. These compounds were screened for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Antimicrobial and Antiradical Activity:
- A 2020 study by Čižmáriková et al. reported on the synthesis of a series of compounds, including those similar to 2-(4-Bromo-3-methyl-phenoxy)-propan-1-ol, which were tested against human pathogens. These compounds exhibited both antimicrobial and antioxidant activities, though they were less effective compared to certain types of beta blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Photophysicochemical Properties:
- Göksel et al. (2017) synthesized novel silicon(IV) phthalocyanines bearing derivatives of 1,3-bis[3(dimethylamino)phenoxy]propan-2-ol or 1,3-bis[3(diethylamino)phenoxy]propan-2-ol groups. These were converted to water-soluble forms for potential use in photodynamic therapy (PDT), demonstrating significant solubility and non-aggregation in aqueous solutions (Göksel, Bıyıklıoğlu, & Durmuş, 2017).
Synthesis of β-Adrenergic Blocking Agents:
- Large and Smith (1983) synthesized a series of compounds with structures including 1-phenoxy-3-[(amidoalkyl)amino]propan-2-ols. These compounds were found to have beta-blocking potency and cardioselectivity, suggesting potential applications in cardiovascular therapeutics (Large & Smith, 1983).
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-5-9(3-4-10(7)11)13-8(2)6-12/h3-5,8,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUBKXBVDQHBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)

![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)

![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)
![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile](/img/structure/B1415685.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)
![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)
![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)